molecular formula C15H12F3N3O3 B6103755 ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate

ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate

Cat. No. B6103755
M. Wt: 339.27 g/mol
InChI Key: JLGJRQBLAOQCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EFPC is a pyrazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

Ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory pathways. This compound has been shown to inhibit the activity of various enzymes involved in cell proliferation, including thymidylate synthase and dihydrofolate reductase. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory pathways. This compound has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis, including Bcl-2, Bax, and p53. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. This compound is also readily available and can be synthesized through various methods. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in vivo.

Synthesis Methods

Ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate can be synthesized through various methods, including the reaction of ethyl pyruvate with 4-(trifluoromethyl)aniline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Another method involves the reaction of ethyl pyruvate with 4-(trifluoromethyl)aniline and 2,3-dichloro-1,4-naphthoquinone (DCNQ).

Scientific Research Applications

Ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-bacterial effects. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

ethyl 3-[[4-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-2-24-14(23)12-11(19-7-8-20-12)13(22)21-10-5-3-9(4-6-10)15(16,17)18/h3-8H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJRQBLAOQCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.